Trifluoroacetyl chloride

Catalog No.
S573462
CAS No.
354-32-5
M.F
C2ClF3O
M. Wt
132.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoroacetyl chloride

CAS Number

354-32-5

Product Name

Trifluoroacetyl chloride

IUPAC Name

2,2,2-trifluoroacetyl chloride

Molecular Formula

C2ClF3O

Molecular Weight

132.47 g/mol

InChI

InChI=1S/C2ClF3O/c3-1(7)2(4,5)6

InChI Key

PNQBEPDZQUOCNY-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)Cl

Solubility

Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.

Synonyms

TFA chloride, trifluoroacetyl chloride

Canonical SMILES

C(=O)(C(F)(F)F)Cl

Trifluoroacetyl chloride is a chemical compound with the formula C2ClF3O\text{C}_2\text{ClF}_3\text{O}. It is a colorless gas that is typically transported as a liquid under pressure. This compound is known for its high toxicity and reactivity, particularly when interacting with water, which leads to the production of hydrogen chloride gas and trifluoroacetic acid. Trifluoroacetyl chloride has a boiling point of approximately -27 °C and a melting point of -146 °C, making it a volatile substance at room temperature .

TFAC is a highly toxic and corrosive compound. It is essential to handle it with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator [].

  • Toxicity: TFAC is very toxic by inhalation and can cause severe irritation to the skin, eyes, and respiratory system [].
  • Flammability: TFAC is not flammable but can react violently with oxidizers [].
  • Reactivity: TFAC reacts vigorously with water, alcohols, amines, and strong bases [].

Introducing the Trifluoromethyl Group (-CF3)

Trifluoroacetyl chloride is a valuable reagent for introducing the trifluoromethyl group (-CF3) into organic molecules. This group possesses unique properties like high electronegativity, lipophilicity (fat-loving), and metabolic stability, making it desirable in various research areas.

  • Organic synthesis: Trifluoroacetyl chloride reacts with various functional groups like alcohols, amines, and thiols to introduce the -CF3 group. This modification can significantly alter the physical and chemical properties of the resulting molecule, impacting its applications in medicinal chemistry, materials science, and other fields [].

Studying Protein Interactions

In some studies, trifluoroacetyl chloride serves as a tool to investigate protein interactions. It can be used to modify specific amino acid residues within proteins, allowing researchers to probe the role of these residues in protein-protein interactions and enzyme activity [].

  • Identifying protein targets: By covalently attaching the -CF3 group to specific amino acid residues, researchers can identify proteins that interact with a molecule of interest. This information is crucial for understanding biological processes and developing new drugs [].

Investigating the Metabolism of Halothane

Trifluoroacetyl chloride is a crucial metabolite of the anesthetic drug halothane. Understanding its interactions with biological molecules is essential for investigating the potential side effects of this drug [].

  • Hepatotoxicity studies: Research suggests that trifluoroacetyl chloride, formed during halothane metabolism, can contribute to liver damage. Studying its interactions with liver proteins helps scientists understand the mechanisms underlying this adverse effect [].

Trifluoroacetyl chloride readily reacts with various substances, including:

  • Water: Reacts vigorously to produce trifluoroacetic acid and hydrogen chloride.
  • Amines and Alkalis: Exhibits strong reactivity, often resulting in violent reactions.
  • Metal Alkyls: Undergoes reactions where trifluoroacetyl chloride acts as an acylating agent, forming new compounds .

The general reaction with metal alkyls can be represented as:
CF3COCl+MRCF3COR+MCl\text{CF}_3\text{COCl}+\text{MR}\rightarrow \text{CF}_3\text{COR}+\text{MCl}
where MM represents various metal ions such as lithium or magnesium .

Trifluoroacetyl chloride is highly toxic. It can cause severe irritation to the eyes, skin, and respiratory system upon exposure. Inhalation of this compound can lead to serious health risks, including respiratory distress and potential fatality. Laboratory studies indicate that exposure to concentrations as low as 35.3 parts per million can be lethal to small mammals like rats within six hours . The compound does not significantly bioaccumulate but poses risks to aquatic life .

Several methods exist for synthesizing trifluoroacetyl chloride:

  • Catalytic Chlorination: Involves the chlorination of trifluoroacetaldehyde.
  • Oxidation of Halothane: Utilizes cytochrome P450 enzymes for oxidation reactions.
  • Vapor Phase Reaction: A continuous process involving 1,1-dichloro-2,2,2-trifluoroethane, oxygen, and water to yield trifluoroacetyl chloride alongside trifluoroacetic acid .

Trifluoroacetyl chloride serves multiple roles in various industries:

  • Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Agriculture: Functions as a precursor for agricultural chemicals.
  • Organic Chemistry: Employed in fine chemical synthesis and as a reagent for introducing trifluoromethyl groups into organic molecules .
  • Nuclear Magnetic Resonance: Historically explored for use in NMR spectroscopy applications involving amines and alcohols .

Trifluoroacetyl chloride shares similarities with several other acyl chlorides and fluorinated compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Characteristics
Acetyl ChlorideC2H3ClO\text{C}_2\text{H}_3\text{ClO}Less toxic; widely used in organic synthesis.
Trifluoroacetic AcidC2F3O2\text{C}_2\text{F}_3\text{O}_2Non-toxic; used extensively in biochemical applications.
Perfluoroacetic AcidC2F4O2\text{C}_2\text{F}_4\text{O}_2Fully fluorinated; exhibits different chemical properties.
Dichloroacetyl ChlorideC2Cl2O\text{C}_2\text{Cl}_2\text{O}Less reactive than trifluoroacetyl chloride; used in herbicides.

Trifluoroacetyl chloride's unique characteristics stem from its trifluoromethyl group, which imparts distinct electronic properties that enhance its reactivity compared to non-fluorinated analogs like acetyl chloride . Its high toxicity also sets it apart from many other acyl chlorides used in synthetic chemistry.

Physical Description

Trifluoroacetyl chloride appears as a colorless gas. Shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may frostbite unprotected skin. Very toxic by inhalation and may severely irritate skin, eyes, and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket.
Liquid

Color/Form

Colorless gas
Colorless liquified gas

XLogP3

1.9

Boiling Point

-27.0 °C
-27 °C

Density

1.384 g/mL at 20 °C

Odor

Pungent odo

Melting Point

146.0 °C

UNII

A23U71SY9G

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (79.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (80.41%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (19.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (80.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Trifluoroacetyl chloride is a colorless gas that can also be in liquified form. It has a pungent odor. It reacts with water. It is very corrosive to materials. USE: Trifluoroacetyl chloride is used to make pharmaceuticals, farm chemicals and other specialized chemicals. EXPOSURE: Workers that use trifluoroacetyl chloride may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to trifluoroacetyl chloride. If trifluoroacetyl chloride is released to the environment, it will react readily with water vapor and water in the atmosphere. Because it reacts with water, it will not move into air from moist soil and water or move through soil. It will not be broken down by microorganisms and will not build up in fish. RISK: Data on the potential for trifluoroacetyl chloride to cause toxic effects in humans were not available. A few laboratory animal toxicity studies of trifluoroacetyl chloride are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for trifluoroacetyl chloride to cause cancer, infertility, abortion or birth defects in laboratory animals were not available. The potential for trifluoroacetyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

72 psia at 25 °C (3273 mm Hg)

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

354-32-5

Wikipedia

Trifluoroacetyl chloride

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Acetyl chloride, 2,2,2-trifluoro-: ACTIVE
Exothermic reaction with water to form water soluble trifluoroacetic acid and byproduct HCl.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Never allow product to get in contact with water during storage. Contents under pressure.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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